5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE
Overview
Description
5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various potent biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of aryl aldehydes with other reactants under specific conditions. For example, the use of disulfonic acid imidazolium chloroaluminate as a catalyst in a solvent-free environment at 80°C has been reported for similar compounds .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, disulfonic acid imidazolium chloroaluminate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.
Scientific Research Applications
5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and the presence of sulfur and nitrogen atoms contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
Uniqueness
What sets 5-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-3-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-1,2-THIAZOLE-4-CARBONITRILE apart is its unique combination of methoxyphenyl and thiazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S3/c1-23-16-8-6-14(7-9-16)12-25-19-18(11-21)20(27-22-19)26-13-15-4-3-5-17(10-15)24-2/h3-10H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDMCEDCRVFZHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NSC(=C2C#N)SCC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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